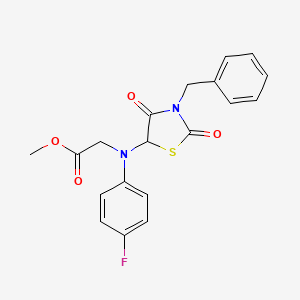

Methyl 2-((3-benzyl-2,4-dioxothiazolidin-5-yl)(4-fluorophenyl)amino)acetate

Description

Methyl 2-((3-benzyl-2,4-dioxothiazolidin-5-yl)(4-fluorophenyl)amino)acetate is a thiazolidinedione derivative characterized by a 2,4-dioxothiazolidin core substituted with a benzyl group at position 3 and a 4-fluorophenylamino-acetate moiety at position 3. Its molecular formula is C₁₉H₁₇FN₂O₄S (molecular weight: 388.41 g/mol).

Properties

IUPAC Name |

methyl 2-(N-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-4-fluoroanilino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O4S/c1-26-16(23)12-21(15-9-7-14(20)8-10-15)18-17(24)22(19(25)27-18)11-13-5-3-2-4-6-13/h2-10,18H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCLTLRFDSTVPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1C(=O)N(C(=O)S1)CC2=CC=CC=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((3-benzyl-2,4-dioxothiazolidin-5-yl)(4-fluorophenyl)amino)acetate typically involves multiple steps, starting with the preparation of the thiazolidine ring. One common method involves the reaction of thiourea with maleic anhydride in the presence of hydrochloric acid to form the thiazolidine core . This intermediate is then reacted with benzyl bromide and 4-fluoroaniline under controlled conditions to introduce the benzyl and fluorophenyl groups, respectively . The final step involves esterification with methyl chloroacetate to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((3-benzyl-2,4-dioxothiazolidin-5-yl)(4-fluorophenyl)amino)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzyl or fluorophenyl derivatives.

Scientific Research Applications

Chemistry

Methyl 2-((3-benzyl-2,4-dioxothiazolidin-5-yl)(4-fluorophenyl)amino)acetate serves as a building block for synthesizing more complex molecules. It is used as a reagent in organic synthesis due to its ability to undergo various chemical reactions such as oxidation and reduction.

Biology

The compound has been studied for its potential antimicrobial properties attributed to its thiazolidine core. Research indicates that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a Minimum Inhibitory Concentration (MIC) of 3.91 mg/L, comparable to standard antibiotics like oxacillin .

| Compound | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| This compound | 3.91 mg/L | Comparable to oxacillin and cefuroxime |

Medicine

In medicinal chemistry, this compound is investigated for its anti-inflammatory and antioxidant properties. Its mechanism of action involves interactions with various molecular targets, including enzyme inhibition studies .

Case Studies

- Antibacterial Activity Study : A study demonstrated the antibacterial efficacy of thiazolidine derivatives against reference strains of bacteria, confirming that structural modifications significantly influence potency .

- Therapeutic Potential : Research highlighted the compound's potential in treating conditions related to oxidative stress and inflammation, showcasing its role in developing new therapeutic agents .

Mechanism of Action

The mechanism of action of Methyl 2-((3-benzyl-2,4-dioxothiazolidin-5-yl)(4-fluorophenyl)amino)acetate involves its interaction with various molecular targets. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with proteins makes it a candidate for enzyme inhibition studies . The fluorophenyl group enhances its binding affinity to specific receptors, contributing to its biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Comparative Insights

Thiazolidinedione Derivatives

- Dimer Impurity : This compound shares the thiazolidinedione core but forms a dimer via pyridin-2-yl-linked aromatic groups.

- Succinate Impurity : Introduces a succinic acid moiety, indicating possible metabolic cleavage pathways for ester-containing analogs. The absence of a methyl ester in this impurity highlights the target compound’s prodrug design.

Fluorophenyl-Containing Analogs

- Ethyl Ester Analog : Features a pyridine core with chloro and trifluoromethyl groups. Despite sharing a 4-fluorophenyl group, its pyridineacetic acid structure and higher molecular weight (418.77 vs. 388.41 g/mol) suggest divergent solubility and target selectivity. Predicted physicochemical properties (e.g., density: 1.386 g/cm³, pKa: 9.15) further distinguish it from the target compound .

Ester-Functionalized Compounds

- Metsulfuron Methyl Ester : A triazine-based sulfonylurea herbicide, this compound underscores the versatility of methyl esters in agrochemicals. Unlike the target’s thiazolidinedione core, its triazine and sulfonyl groups confer herbicidal activity via acetolactate synthase inhibition .

Biological Activity

Methyl 2-((3-benzyl-2,4-dioxothiazolidin-5-yl)(4-fluorophenyl)amino)acetate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves a multi-step process:

- Formation of Thiazolidine Derivative : The initial step often includes the reaction of benzylamine with 2,4-dioxothiazolidin-5-one derivatives, leading to the formation of thiazolidine-based intermediates.

- Knoevenagel Condensation : This is followed by a Knoevenagel condensation with appropriate aldehydes to introduce the benzyl and fluorophenyl groups.

- Final Acetate Formation : The final step involves esterification to yield the methyl acetate derivative.

Antibacterial Activity

This compound exhibits notable antibacterial properties. Research indicates that compounds containing thiazolidine moieties often demonstrate activity against both Gram-positive and Gram-negative bacteria.

| Compound | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| This compound | 3.91 mg/L | Comparable to oxacillin and cefuroxime |

Studies have shown that the antibacterial activity can be attributed to multiple mechanisms, including inhibition of bacterial cell wall synthesis and disruption of metabolic pathways. The structure-activity relationship (SAR) analysis suggests that modifications in the thiazolidine ring and substitutions on the aromatic rings can significantly influence potency.

Antioxidant Activity

In addition to antibacterial properties, this compound has been evaluated for its antioxidant potential. The presence of the dioxothiazolidin moiety contributes to its ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases.

Case Studies and Research Findings

- Case Study on Antibacterial Efficacy : A study published in Molecules demonstrated that derivatives similar to this compound showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These results were obtained through broth dilution methods, confirming the compound's potential as a therapeutic agent against resistant bacterial strains .

- Structure-Activity Relationship Analysis : A detailed SAR study highlighted that modifications at the 3-position of the thiazolidine ring and variations in substituents on the phenolic rings could enhance antibacterial efficacy while maintaining low toxicity profiles .

- Antioxidant Studies : Additional research indicated that derivatives with higher electron-donating groups exhibited enhanced antioxidant activities, suggesting potential applications in treating oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize Methyl 2-((3-benzyl-2,4-dioxothiazolidin-5-yl)(4-fluorophenyl)amino)acetate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a similar methyl ester derivative was prepared by reacting an amine intermediate with methyl bromoacetate in DMF at 85°C for 18 hours, followed by cooling to room temperature . Key considerations include solvent choice (polar aprotic solvents like DMF enhance nucleophilicity), temperature control to avoid side reactions, and purification via column chromatography or recrystallization. Monitoring reaction progress with TLC or HPLC is critical for optimizing yield (typically 60-80%) and purity (>95%).

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : Use deuterated solvents (e.g., DMSO-d6) and 2D techniques (COSY, HSQC) to resolve overlapping signals, particularly for the thiazolidin-2,4-dione and 4-fluorophenyl moieties .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹).

Q. How can X-ray crystallography be applied to determine the molecular structure, and what software tools are recommended for data refinement?

- Methodology : Single-crystal X-ray diffraction is ideal for resolving stereochemistry. Use SHELX programs (e.g., SHELXL for refinement and SHELXS for structure solution) to process data. Key parameters include refining anisotropic displacement parameters and validating hydrogen bonding interactions in the thiazolidinone ring .

Advanced Research Questions

Q. How can contradictions between theoretical computational data (e.g., DFT-predicted NMR shifts) and experimental results be resolved?

- Methodology : Cross-validate using multiple techniques (e.g., NOESY for spatial proximity, variable-temperature NMR to assess dynamic effects). Adjust computational models by incorporating solvent effects (e.g., PCM models) and relativistic corrections for fluorine atoms .

Q. What strategies are effective in studying the reactivity of the thiazolidin-2,4-dione moiety under varying pH or thermal conditions?

- Methodology : Conduct stability studies by incubating the compound in buffered solutions (pH 1–13) at 25–80°C. Monitor degradation via HPLC and characterize byproducts using LC-MS. The dioxothiazolidin-5-yl group is prone to ring-opening under basic conditions, necessitating pH-controlled synthesis .

Q. How can stereochemical outcomes (e.g., enantiomeric purity) be controlled during synthesis?

- Methodology : Use chiral auxiliaries or catalysts in asymmetric synthesis. Analyze enantiomeric excess (ee) via chiral HPLC with a polysaccharide column (e.g., Chiralpak AD-H) or circular dichroism (CD). For intermediates, consider kinetic resolution or enzymatic methods .

Q. What experimental approaches elucidate the electronic effects of the 4-fluorophenyl substituent on the compound’s reactivity?

- Methodology :

- Hammett Studies : Compare reaction rates with analogs bearing electron-withdrawing/donating groups.

- Electrochemical Analysis : Cyclic voltammetry to assess redox behavior influenced by the fluorine substituent .

Q. What challenges arise when scaling up synthesis from milligram to gram scale, and how are they mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.